Welcome to the BenchChem Online Store!
molecular formula C16H32O2Si B3188625 Tributylsilyl methacrylate CAS No. 22414-62-6

Tributylsilyl methacrylate

Cat. No. B3188625
M. Wt: 284.51 g/mol
InChI Key: WEAZWKYSTGLBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07122692B2

Procedure details

4 g of acetoxytri-n-butylsilane and 1.33 g of commercial methacrylic acid (ATOFINA Norsocryl® MAA) are mixed at room temperature, acetic acid is then distilled under reduced pressure (45° C./13 hPa) to afford tri-n-butylsilyl methacrylate.
Name
acetoxytri-n-butylsilane
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[Si:5]([CH2:14][CH2:15][CH2:16][CH3:17])([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH2:8][CH3:9])(=O)C.[C:18]([OH:23])(=[O:22])[C:19]([CH3:21])=[CH2:20]>>[C:18]([O:23][Si:5]([CH2:10][CH2:11][CH2:12][CH3:13])([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:6][CH2:7][CH2:8][CH3:9])(=[O:22])[C:19]([CH3:21])=[CH2:20]

Inputs

Step One
Name
acetoxytri-n-butylsilane
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)O[Si](CCCC)(CCCC)CCCC
Name
Quantity
1.33 g
Type
reactant
Smiles
C(C(=C)C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
acetic acid is then distilled under reduced pressure (45° C./13 hPa)

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)O[Si](CCCC)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.